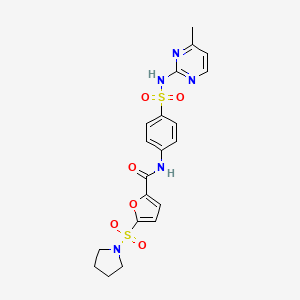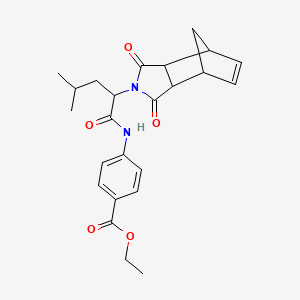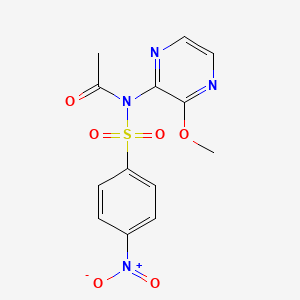![molecular formula C22H20N2O8S B2734259 Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-22-9](/img/structure/B2734259.png)
Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This moiety is found in various compounds and is known for its wide range of biological and pharmacological properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one have been synthesized and studied . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis
The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Scientific Research Applications
Synthesis and Biological Screening
A study by M. Irshad et al. (2016) detailed the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety, which includes compounds structurally related to the specified chemical. These compounds were evaluated against various enzymes and bacterial strains, revealing their potential as inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Furthermore, certain derivatives exhibited good antibacterial properties. This research highlights the chemical's relevance in developing potential therapeutic agents (Irshad et al., 2016).
Anticancer Activity
Another study focused on the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which shares a similarity in structural complexity and potential biological activity with the chemical . The synthesized compounds demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line, indicating the chemical's potential as a building block for developing anticancer agents (Abdel-Motaal et al., 2020).
Antimicrobial Activity
Research by Nikulsinh Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally related to the specified chemical, showed significant antimicrobial activity against various bacteria and fungi. This indicates the potential application of the chemical in the development of new antimicrobial agents (Sarvaiya et al., 2019).
Antioxidant Activity
The study by S. George et al. (2010) synthesized derivatives of ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which were screened for their antioxidant activity. Some compounds showed significant antioxidant properties, suggesting the utility of the chemical for developing antioxidant agents (George et al., 2010).
properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O8S/c1-3-29-22(26)21-19(13-20(25)24(23-21)16-7-5-4-6-14(16)2)32-33(27,28)15-8-9-17-18(12-15)31-11-10-30-17/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPWOJRZGUIYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2734178.png)
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)
![Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate](/img/structure/B2734183.png)



![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)


![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2734196.png)


![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)